[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone is a synthetic compound that belongs to the class of indole derivatives. It is primarily studied for its potential applications in pharmacology and toxicology. The compound is characterized by its complex structure, which includes an indole ring fused with a naphthalene moiety, and a carbonyl group that contributes to its reactivity and biological activity. The compound has gained attention due to its structural similarities to cannabinoids, which may influence its biological effects.
This compound is often classified under synthetic cannabinoids, which are substances designed to mimic the effects of tetrahydrocannabinol, the active ingredient in cannabis. It can be found in various research contexts, particularly in studies examining the effects of synthetic drugs on the central nervous system. The compound's chemical identity is confirmed by its unique molecular formula and its CAS number, 1869954-38-0 .
The synthesis of [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone typically involves several steps:
These methods can vary in complexity and yield depending on the specific reagents and conditions used .
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification purposes.
The molecular structure of [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone can be represented as follows:
This structure indicates a complex arrangement that allows for various interactions with biological targets .
The compound's three-dimensional conformation can significantly influence its biological activity, making computational modeling an essential tool for predicting interactions with receptors.
[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone can undergo various chemical reactions typical for compounds with carbonyl groups and aromatic systems:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone is not fully elucidated but is thought to involve interaction with cannabinoid receptors in the brain:
Data from studies indicate that synthetic cannabinoids can produce significant effects on behavior and physiology, warranting further investigation into their safety and efficacy .
Relevant data suggest that understanding these properties is crucial for handling and application in research settings .
[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone is primarily used in:
The ongoing research into this compound highlights its significance in understanding both synthetic drugs' risks and benefits as well as their potential therapeutic applications .
[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone is a synthetic cannabinoid receptor agonist characterized by a complex indole-naphthalene hybrid structure. As a designer drug within the broader class of neocannabinoids, it exemplifies the structural innovations employed to mimic Δ9-tetrahydrocannabinol (THC) effects while circumventing legal restrictions [2] [5]. This compound belongs to the naphthoylindole subclass, distinguished by its naphthalene carbonyl group linked to an indole core modified with a branched alkyl chain [1] [5]. Unlike phytocannabinoids, its synthetic origin enables tailored receptor interactions, typically yielding higher CB1 receptor affinity than natural THC [5].
Systematic Nomenclature:
Molecular Characteristics:
Synonymy and Registry:Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone |
PubChem CID | 91740912 |
Molecular Formula | C₂₄H₂₃NO |
Canonical SMILES | CC(C)(C)CC1=CN(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
The neohexyl (2,2-dimethylpropyl) chain confers steric bulk, potentially influencing receptor binding kinetics and metabolic stability. The naphthoyl group enables π-stacking interactions critical for cannabinoid receptor engagement [5].
Core Structural Taxonomy
This compound belongs to the naphthoylindole class of synthetic cannabinoids, characterized by a naphthalene carbonyl moiety attached to the indole nitrogen. Its scaffold diverges from classical cannabinoids (e.g., THC) and non-classical bicyclic analogs through three key elements [5]:
Table 2: Structural Comparison to Prototypical Cannabinoids
Compound Class | Core Structure | R1 (N-substituent) | R3 (C3-linker) |
---|---|---|---|
Classical (e.g., THC) | Dibenzopyran | - | Monoterpenoid chain |
Aminoalkylindoles | Indole | Aminoalkyl group | Variable aryl carbonyl |
[Target Compound] | Indole | Neohexyl | Naphthoyl |
Structure-Activity Relationship (SAR) Insights
Fig. 1: Structural Breakdown
Indole Core │ ├─N1: 2,2-Dimethylpropyl (Sterically hindered) └─C3: -C(=O)-Naphthalen-2-yl (Planar hydrophobic anchor)
Emergence in Designer Drug Markets
Synthetic cannabinoids emerged in the early 2000s as "legal highs" sold as herbal incense (e.g., Spice, K2) [2] [4]. The target compound represents a structural evolution from first-generation analogs like JWH-018, which featured pentyl or fluoropentyl N-substituents. Its neohexyl group exemplifies steric masking strategies to evade drug regulations while preserving receptor affinity [2] [7].
Research Lineage and Designer Modifications
Table 3: Timeline of Synthetic Cannabinoid Generations
Generation | Time Period | Exemplary Compounds | Structural Innovations |
---|---|---|---|
First | 2008–2011 | JWH-018, CP-47,497 | Naphthoylindoles; cyclohexylphenols |
Second | 2011–2013 | AM-2201, XLR-11 | Fluorinated alkyl chains |
Third | 2013–present | Target compound, MDMB-4en-PINACA | Neohexyl groups; ester linkers |
Regulatory and Analytical Challenges
The compound’s complexity complicates detection in drug screens. Unlike THC metabolites, its unique structure requires specialized liquid chromatography–mass spectrometry (LC-MS) protocols [5]. Regulatory agencies face persistent challenges due to rapid structural modifications: 51 novel synthetic cannabinoids were identified in 2012 alone [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0